3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, which can be synthesized from maleic anhydride and aromatic amines, followed by ring closure using thionyl chloride . The thiazolidine-2,4-dione moiety can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating the interactions of thiazolidine-2,4-dione derivatives with biological targets.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazolidine-2,4-dione moiety may interact with enzymes involved in metabolic pathways, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione Derivatives: Compounds like pioglitazone and rosiglitazone share the thiazolidine-2,4-dione core and are used as antidiabetic agents.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones are structurally similar and have various biological activities.
Uniqueness
3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its sulfonyl, pyrrolidine, and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S2/c1-22-12-3-2-10(6-11(12)15)24(20,21)16-5-4-9(7-16)17-13(18)8-23-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJMGLNXUYFMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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